4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate
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Overview
Description
4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate is a chemical compound with the molecular formula C11H15Cl2NO2. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate typically involves the reaction of 4-hydroxyacetophenone with 1-chloro-2-(methylamino)ethane under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then isolated and purified using techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various substituted phenyl acetates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Bromo-2-(methylamino)ethyl)phenyl acetate
- 4-(1-Iodo-2-(methylamino)ethyl)phenyl acetate
- 4-(1-Fluoro-2-(methylamino)ethyl)phenyl acetate
Uniqueness
4-(1-Chloro-2-(methylamino)ethyl)phenyl acetate is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
[4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2/h3-6,11,13H,7H2,1-2H3 |
InChI Key |
VZCQEZNQVVYTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(CNC)Cl |
Origin of Product |
United States |
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